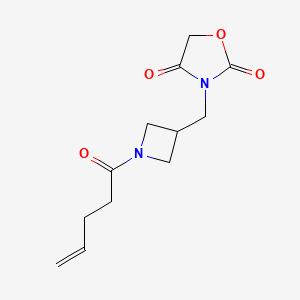

3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

説明

特性

IUPAC Name |

3-[(1-pent-4-enoylazetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-3-4-10(15)13-5-9(6-13)7-14-11(16)8-18-12(14)17/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSAVSHRDCZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)CN2C(=O)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino ester, the azetidine ring can be formed through cyclization reactions.

Introduction of the Pent-4-enoyl Group: The pent-4-enoyl group can be introduced via acylation reactions using pent-4-enoyl chloride or an equivalent reagent.

Formation of the Oxazolidinedione Moiety: The final step involves the formation of the oxazolidinedione ring, which can be achieved through cyclization reactions involving appropriate diester or diamide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

“3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Biological Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing oxazolidine moieties exhibit significant antimicrobial properties. The oxazolidine structure is known for its ability to inhibit bacterial protein synthesis, making it a valuable scaffold for developing new antibiotics. Studies have shown that derivatives of oxazolidine can be effective against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

1.2 Antifungal Properties

Compounds similar to 3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have been evaluated for antifungal activity. Bioassays have demonstrated that certain synthesized derivatives exhibit higher antifungal activity than traditional agents . This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

1.3 Anti-inflammatory Effects

Preliminary studies suggest that oxazolidine derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

- Azetidine Formation : The initial step often involves the cyclization of appropriate precursors to form the azetidine ring.

- Oxidation Reactions : Subsequent oxidation steps are crucial for introducing the oxazolidine functionality.

A detailed synthetic pathway can be outlined as follows:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Aldehyde + Amine | Acidic medium |

| 2 | Oxidation | Oxidizing agent | Mild temperature |

| 3 | Functionalization | Alkenes or Alkynes | Specific catalysts |

2.2 Modifications for Enhanced Activity

Researchers are exploring various modifications to the pentenoyl side chain to enhance the biological activity and selectivity of the compound. These modifications can significantly affect the pharmacokinetics and pharmacodynamics of the resulting derivatives .

Industrial Applications

3.1 Material Science

The unique structural properties of this compound make it a candidate for applications in polymer science. Its ability to form stable cross-linked structures can be utilized in creating durable materials for coatings and adhesives.

3.2 Drug Formulation

Due to its biological properties, this compound could be integrated into drug formulations aimed at targeted delivery systems, particularly in nanomedicine where precise delivery to specific tissues is crucial.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute demonstrated that a derivative of this compound exhibited significant inhibition against several strains of bacteria resistant to conventional antibiotics. The compound was tested against a panel of clinical isolates and showed promising results.

Case Study 2: Synthesis Optimization

In another investigation, chemists optimized the synthesis route for this compound by employing microwave-assisted synthesis techniques, significantly reducing reaction times while improving yields. This method has implications for large-scale production in pharmaceutical settings.

作用機序

The mechanism of action of “3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

類似化合物との比較

Table 1: Key Comparisons with Analogous Compounds

生物活性

The compound 3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of the oxazolidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This compound contains an oxazolidine ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure often exhibit significant antimicrobial properties. For instance, azetidinone derivatives have been shown to possess antibacterial and antifungal activities. A study highlighted that azetidinone derivatives demonstrated effectiveness against various bacterial strains, indicating a potential role in treating infections caused by resistant pathogens .

Antiviral Activity

A subset of azetidinone compounds has shown antiviral effects against various viruses. For example, certain derivatives have been tested against human coronaviruses and influenza viruses, showing moderate inhibitory activity. The compound trans-11f , for instance, exhibited an EC50 value of 45 µM against human coronavirus 229E, suggesting that similar derivatives might provide insights into developing antiviral agents .

Anticancer Properties

The anticancer potential of oxazolidine derivatives is notable. Studies have demonstrated that certain azetidinones can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds with specific substitutions at the azetidinone ring have shown promising results against breast and prostate cancer cells . The mechanisms often involve the disruption of critical cellular pathways associated with tumor growth.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones like linezolid, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Cell Membrane Disruption : Some azetidinone derivatives disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial pathways or caspase activation.

Case Studies

Q & A

Q. What are the key synthetic strategies for synthesizing 3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

The synthesis typically involves multi-step routes, starting with functionalization of the azetidine core. For example, acylation of azetidine derivatives with pent-4-enoyl chloride forms intermediates, followed by alkylation or conjugation with oxazolidine-2,4-dione moieties. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity and yield optimization. Purification often employs column chromatography or recrystallization .

Q. Which functional groups in this compound are reactive sites for chemical modification?

Reactive sites include:

- The oxazolidine-2,4-dione ring (susceptible to nucleophilic attack at the carbonyl groups).

- The azetidine nitrogen (amenable to alkylation or acylation).

- The pent-4-enoyl group (capable of undergoing cycloaddition or oxidation reactions). Modifications here can alter pharmacokinetic properties or biological activity .

Q. What spectroscopic methods validate the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., azetidine methylene protons at δ 3.5–4.5 ppm).

- FT-IR : Identifies carbonyl stretches (oxazolidine-dione C=O at ~1750–1800 cm⁻¹).

- HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step routes involving azetidine and oxazolidine-dione coupling?

Yield optimization requires:

- Catalyst screening : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature control : Reflux conditions for azetidine acylation (80–100°C) improve conversion rates.

- In-line monitoring : TLC or LC-MS tracks intermediate formation .

Q. How do structural modifications to the pent-4-enoyl group affect bioactivity?

Modifications (e.g., introducing electron-withdrawing groups or altering chain length) can enhance target binding or metabolic stability. For example:

- Click chemistry : Azido-functionalized analogs (via Huisgen cycloaddition) improve cellular uptake .

- Conjugation : Attaching fluorophores enables tracking in biological systems . Structure-activity relationships (SAR) should be validated through in vitro assays (e.g., enzyme inhibition) .

Q. How can contradictions in biological activity data for analogous compounds be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature).

- Theoretical frameworks : Link results to mechanistic hypotheses (e.g., docking studies to explain binding affinity differences) .

Q. What strategies mitigate side reactions during oxazolidine-dione ring functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-temperature reactions : Reduce undesired ring-opening (e.g., −20°C for nucleophilic additions).

- Catalytic control : Use organocatalysts for enantioselective modifications .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound’s bioactivity?

- Range selection : Start with broad concentrations (e.g., 1 nM–100 μM) and narrow based on IC₅₀ trends.

- Controls : Include positive (known inhibitors) and vehicle controls (DMSO/solvent).

- Replicates : Triplicate measurements to assess reproducibility. Data analysis tools (e.g., GraphPad Prism) can model sigmoidal curves and calculate efficacy metrics .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins for aqueous compatibility.

- Prodrug strategies : Introduce hydrolyzable esters to enhance solubility.

- Particle size reduction : Nanoformulation improves dispersion in media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。